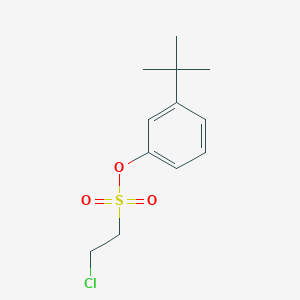
3-tert-Butylphenyl 2-chloroethane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butylphenyl 2-chloroethane-1-sulfonate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a 2-chloroethane-1-sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylphenyl 2-chloroethane-1-sulfonate typically involves the reaction of 3-tert-butylphenol with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{3-tert-Butylphenol} + \text{2-chloroethanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
化学反応の分析
Types of Reactions
3-tert-Butylphenyl 2-chloroethane-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution (SN2): The chloro group can be replaced by nucleophiles such as alkoxides, thiolates, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and a base, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Alkoxides (e.g., sodium ethoxide), thiolates (e.g., sodium thiolate), and amines (e.g., methylamine) are common nucleophiles used.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as ethers, thioethers, or amines are formed.
Elimination Reactions: Alkenes are the major products.
Hydrolysis: The corresponding sulfonic acid is formed.
科学的研究の応用
3-tert-Butylphenyl 2-chloroethane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-tert-Butylphenyl 2-chloroethane-1-sulfonate involves its ability to act as an electrophile due to the presence of the chloro and sulfonate groups. These groups can undergo nucleophilic attack, leading to the formation of new bonds and the modification of other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
- 3-tert-Butylphenyl 2-bromoethane-1-sulfonate
- 3-tert-Butylphenyl 2-iodoethane-1-sulfonate
- 3-tert-Butylphenyl 2-fluoroethane-1-sulfonate
Comparison
Compared to its analogs with different halogens (bromo, iodo, fluoro), 3-tert-Butylphenyl 2-chloroethane-1-sulfonate has unique reactivity due to the moderate leaving group ability of the chloro group. Bromine and iodine analogs may undergo reactions more readily due to better leaving group properties, while the fluoro analog may be less reactive.
特性
CAS番号 |
54118-88-6 |
|---|---|
分子式 |
C12H17ClO3S |
分子量 |
276.78 g/mol |
IUPAC名 |
(3-tert-butylphenyl) 2-chloroethanesulfonate |
InChI |
InChI=1S/C12H17ClO3S/c1-12(2,3)10-5-4-6-11(9-10)16-17(14,15)8-7-13/h4-6,9H,7-8H2,1-3H3 |
InChIキー |
UHEFSZVXXDJYSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC=C1)OS(=O)(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)


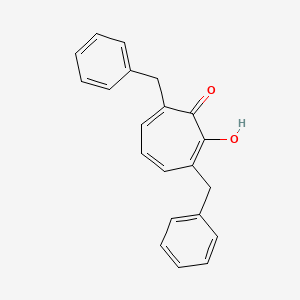
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)
![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
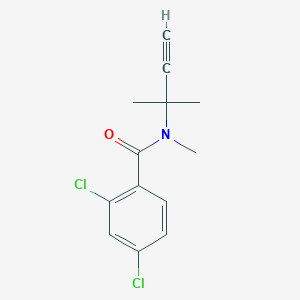
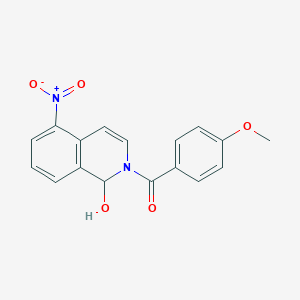
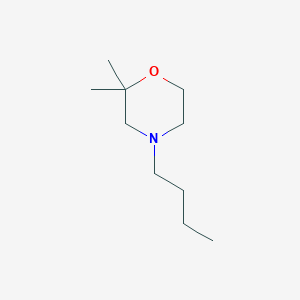
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
